2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
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Overview
Description
2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features a pyrrolidine ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a thiazole precursor under specific conditions. For example, the reaction of pyrrolidine with 2-chloro-4,5-dihydrothiazole in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in medicinal chemistry.
Thiazole: Another heterocyclic compound with a sulfur atom, known for its biological activities.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different chemical properties.
Uniqueness
2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and thiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61329-28-0 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H12N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-6H2 |
InChI Key |
XVZLIQNQJCXXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NCCS2 |
Origin of Product |
United States |
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